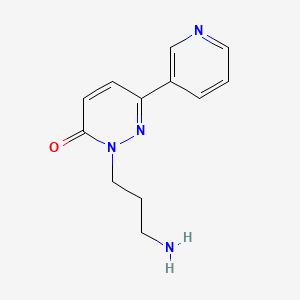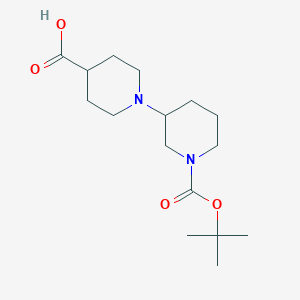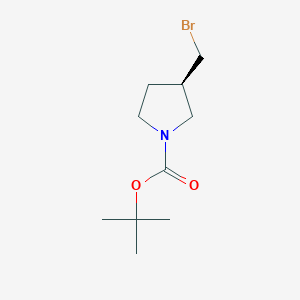
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Vue d'ensemble
Description
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one, also known as 3-aminopropyl-6-pyridin-3-ylpyridazin-3(2H)-one, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is a member of the pyridazinone family and is composed of a nitrogen-containing ring system with a five-member ring, two nitrogen atoms, and two oxygen atoms. It is a colorless solid that is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Pyridine and pyridazine derivatives are synthesized for their diverse biological activities, often found in natural and synthetic pharmaceutical agents. These compounds, including etoricoxib, milrinone, and amrinone, are explored for their COX-2 inhibitory and cardiotonic properties for treating congestive heart failure. Additionally, their antitumor and antibacterial activities highlight the potential medicinal applications of these heterocycles (Ashok et al., 2006).
Coordination Chemistry and Sensing
- The coordination chemistry of pyridine derivatives extends to creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This versatility suggests potential applications in sensing, molecular recognition, and smart materials development (Halcrow, 2005).
Optical and Electronic Materials
- Pyridazine derivatives with electron-donating amino groups demonstrate significant structure-dependent and environment-responsive optical properties. These findings indicate their potential in developing new materials for electronic and photonic applications, where the thermal, redox, and emission properties can be finely tuned for specific uses (Palion-Gazda et al., 2019).
Catalysis and Environmental Applications
- Research into pyridazine and related heterocyclic compounds also includes their role in catalysis and environmental remediation. For instance, Ru complexes with pyridazine ligands have been explored for water oxidation, a critical reaction in artificial photosynthesis and energy storage technologies (Zong & Thummel, 2005).
Antimicrobial and Antioxidant Agents
- Multicomponent reactions leading to novel heterocyclic scaffolds, such as pyrazolopyridine derivatives, have been discovered to possess notable antibacterial activities. This underlines the importance of these compounds in developing new antimicrobial agents (Frolova et al., 2011).
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGQULKWYERKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)
![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)






